
9H-Thioxanthen-9-one, 3-(4-phenoxyphenyl)-, 10,10-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Tioxanthen-9-ona, 3-(4-fenoxifenil)-, 10,10-dióxido: es un compuesto químico con la fórmula molecular C25H16O4S
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 9H-Tioxanthen-9-ona, 3-(4-fenoxifenil)-, 10,10-dióxido típicamente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como la tioxantona y los derivados del fenoxibenceno.
Condiciones de reacción: Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o tolueno, y catalizadores como ácidos de Lewis (por ejemplo, cloruro de aluminio) para facilitar la reacción.
Pasos de reacción: El proceso puede involucrar múltiples pasos, incluidas reacciones de condensación, oxidación y pasos de purificación para obtener el producto final.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores a gran escala y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
9H-Tioxanthen-9-ona, 3-(4-fenoxifenil)-, 10,10-dióxido experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en derivados de tioxanteno.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula, alterando sus propiedades.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Se emplean reactivos como halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, aminas, alcoholes) en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados funcionalizados.
Aplicaciones Científicas De Investigación
9H-Tioxanthen-9-ona, 3-(4-fenoxifenil)-, 10,10-dióxido tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas y materiales más complejos.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones y mecanismos biológicos.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, como en el desarrollo de fármacos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo por el cual 9H-Tioxanthen-9-ona, 3-(4-fenoxifenil)-, 10,10-dióxido ejerce sus efectos implica interacciones con objetivos y vías moleculares específicas. Estos pueden incluir:
Inhibición enzimática: El compuesto puede inhibir ciertas enzimas, afectando las vías bioquímicas.
Unión a receptores: Puede unirse a receptores específicos, modulando las respuestas celulares.
Transducción de señales: El compuesto puede influir en las vías de transducción de señales, lo que lleva a varios efectos celulares.
Comparación Con Compuestos Similares
Compuestos similares
Tioxantona: Un compuesto estructuralmente relacionado con propiedades similares.
Derivados de fenoxibenceno: Compuestos con unidades de fenoxibenceno que exhiben un comportamiento químico comparable.
Sulfóxidos y sulfonas: Derivados oxidados de tioxantona con propiedades distintas.
Singularidad
9H-Tioxanthen-9-ona, 3-(4-fenoxifenil)-, 10,10-dióxido se destaca por su combinación específica de características estructurales, que confieren reactividad única y aplicaciones potenciales. Su capacidad de someterse a varias reacciones químicas y sus diversas aplicaciones en investigación científica lo convierten en un compuesto valioso en múltiples campos.
Propiedades
Número CAS |
890045-52-0 |
|---|---|
Fórmula molecular |
C25H16O4S |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
10,10-dioxo-3-(4-phenoxyphenyl)thioxanthen-9-one |
InChI |
InChI=1S/C25H16O4S/c26-25-21-8-4-5-9-23(21)30(27,28)24-16-18(12-15-22(24)25)17-10-13-20(14-11-17)29-19-6-2-1-3-7-19/h1-16H |
Clave InChI |
KNLITNCUZVAHFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5S4(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


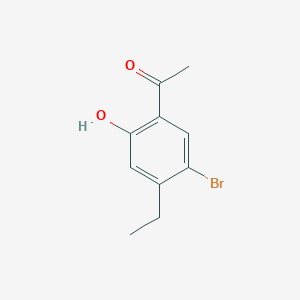

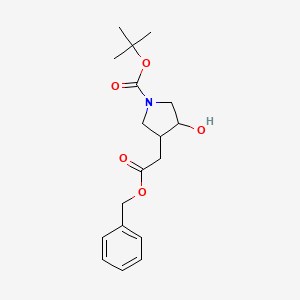
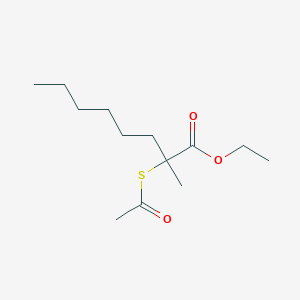
![N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12610060.png)
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
![3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12610069.png)
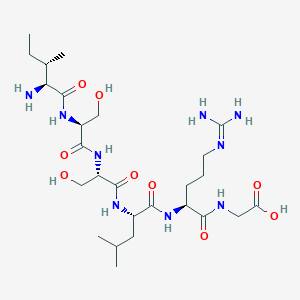
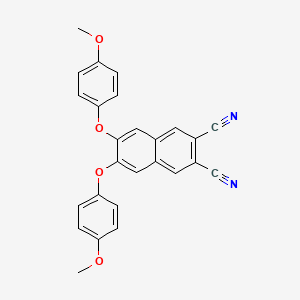
![1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12610083.png)
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride](/img/structure/B12610084.png)
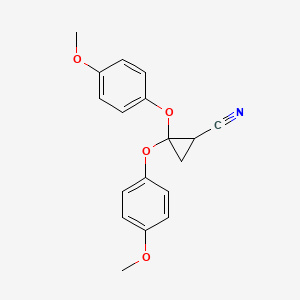
![1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene](/img/structure/B12610098.png)
![3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole](/img/structure/B12610113.png)
